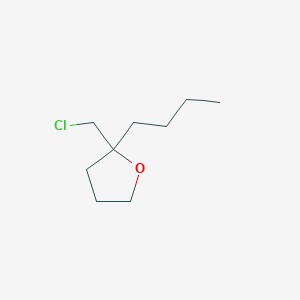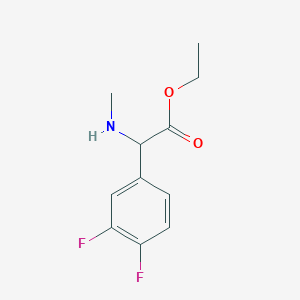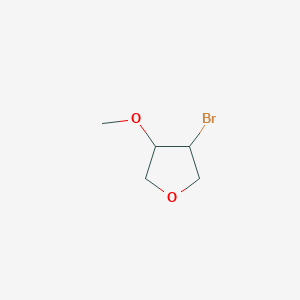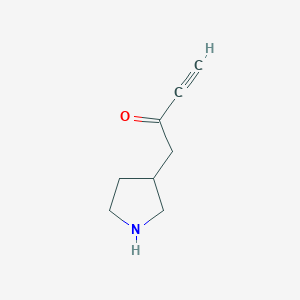
1-(Pyrrolidin-3-yl)but-3-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound that features a pyrrolidine ring attached to a butynone moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The butynone moiety introduces an alkyne functionality, which can participate in various chemical reactions, making this compound an interesting subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For example, the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)but-3-yn-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)but-3-yn-2-one can be compared with other pyrrolidine derivatives and alkyne-containing compounds:
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the alkyne functionality, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne moiety similar to this compound but lacks the pyrrolidine ring, affecting its biological activity and reactivity.
Pyrrolidin-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and alkyne moiety, which provides a versatile platform for chemical modifications and biological interactions .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2 |
Clé InChI |
KOTGNKPYIZRQDT-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
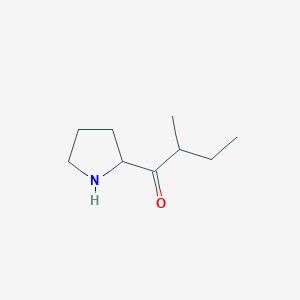
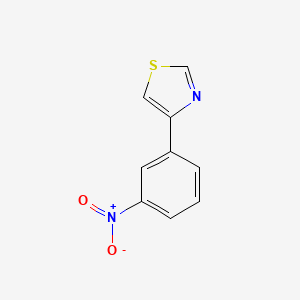
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
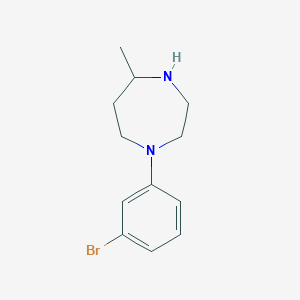
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
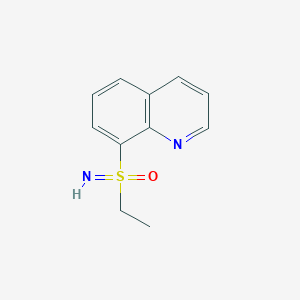
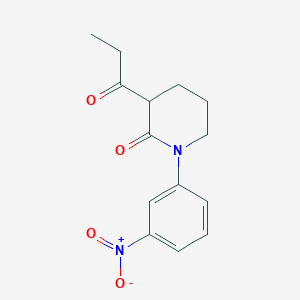
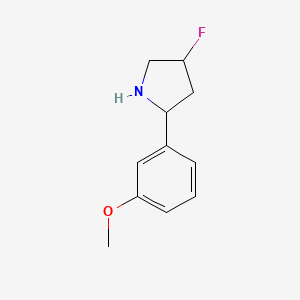
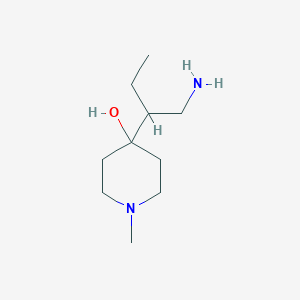
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
